molecular formula C9H10FNO2 B060699 Methyl D-2-(4-fluorophenyl)glycinate CAS No. 170902-76-8

Methyl D-2-(4-fluorophenyl)glycinate

Cat. No. B060699
Key on ui cas rn: 170902-76-8
M. Wt: 183.18 g/mol
InChI Key: MWURXQVPORPSQD-MRVPVSSYSA-N
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Patent
US05872116

Procedure details

4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride (12.2 kg, 39.4 moles) was added to a slurry of 10% palladium-on-carbon (1.2 kg) in isopropanol (50 L). Ammonium formate (5.0 kg, 79.4 moles) was added and the batch was heated to 50° C. Progress of the reaction was monitored by HPLC. The batch was filtered through Hyflo Supercel and the filter cake was washed with isopropanol (25 L). The filtrate was evaporated to low volume and flushed with isopropyl acetate (50 L). The residue was dissolved in isopropyl acetate (30 L) and washed with 5% aqueous potassium phosphate (40 L), followed by saturated aqueous sodium chloride (10 L). The solution was evaporated under vacuum to give 5.79 kg (87% yield) of racemic α-amino-4-fluorobenzeneacetic acid methyl ester.
Name
4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride
Quantity
12.2 kg
Type
reactant
Reaction Step One
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
1.2 kg
Type
catalyst
Reaction Step One
Quantity
5 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH:13]CC1C=CC=CC=1)[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1.C([O-])=O.[NH4+]>C(O)(C)C.[Pd]>[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH2:13])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride
Quantity
12.2 kg
Type
reactant
Smiles
Cl.COC(C(C1=CC=C(C=C1)F)NCC1=CC=CC=C1)=O
Name
Quantity
50 L
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
1.2 kg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
5 kg
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The batch was filtered through Hyflo Supercel
WASH
Type
WASH
Details
the filter cake was washed with isopropanol (25 L)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to low volume
CUSTOM
Type
CUSTOM
Details
flushed with isopropyl acetate (50 L)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropyl acetate (30 L)
WASH
Type
WASH
Details
washed with 5% aqueous potassium phosphate (40 L)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C(C1=CC=C(C=C1)F)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.79 kg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05872116

Procedure details

4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride (12.2 kg, 39.4 moles) was added to a slurry of 10% palladium-on-carbon (1.2 kg) in isopropanol (50 L). Ammonium formate (5.0 kg, 79.4 moles) was added and the batch was heated to 50° C. Progress of the reaction was monitored by HPLC. The batch was filtered through Hyflo Supercel and the filter cake was washed with isopropanol (25 L). The filtrate was evaporated to low volume and flushed with isopropyl acetate (50 L). The residue was dissolved in isopropyl acetate (30 L) and washed with 5% aqueous potassium phosphate (40 L), followed by saturated aqueous sodium chloride (10 L). The solution was evaporated under vacuum to give 5.79 kg (87% yield) of racemic α-amino-4-fluorobenzeneacetic acid methyl ester.
Name
4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride
Quantity
12.2 kg
Type
reactant
Reaction Step One
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
1.2 kg
Type
catalyst
Reaction Step One
Quantity
5 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH:13]CC1C=CC=CC=1)[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1.C([O-])=O.[NH4+]>C(O)(C)C.[Pd]>[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH2:13])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride
Quantity
12.2 kg
Type
reactant
Smiles
Cl.COC(C(C1=CC=C(C=C1)F)NCC1=CC=CC=C1)=O
Name
Quantity
50 L
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
1.2 kg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
5 kg
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The batch was filtered through Hyflo Supercel
WASH
Type
WASH
Details
the filter cake was washed with isopropanol (25 L)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to low volume
CUSTOM
Type
CUSTOM
Details
flushed with isopropyl acetate (50 L)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropyl acetate (30 L)
WASH
Type
WASH
Details
washed with 5% aqueous potassium phosphate (40 L)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C(C1=CC=C(C=C1)F)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.79 kg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05872116

Procedure details

4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride (12.2 kg, 39.4 moles) was added to a slurry of 10% palladium-on-carbon (1.2 kg) in isopropanol (50 L). Ammonium formate (5.0 kg, 79.4 moles) was added and the batch was heated to 50° C. Progress of the reaction was monitored by HPLC. The batch was filtered through Hyflo Supercel and the filter cake was washed with isopropanol (25 L). The filtrate was evaporated to low volume and flushed with isopropyl acetate (50 L). The residue was dissolved in isopropyl acetate (30 L) and washed with 5% aqueous potassium phosphate (40 L), followed by saturated aqueous sodium chloride (10 L). The solution was evaporated under vacuum to give 5.79 kg (87% yield) of racemic α-amino-4-fluorobenzeneacetic acid methyl ester.
Name
4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride
Quantity
12.2 kg
Type
reactant
Reaction Step One
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
1.2 kg
Type
catalyst
Reaction Step One
Quantity
5 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH:13]CC1C=CC=CC=1)[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1.C([O-])=O.[NH4+]>C(O)(C)C.[Pd]>[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH2:13])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride
Quantity
12.2 kg
Type
reactant
Smiles
Cl.COC(C(C1=CC=C(C=C1)F)NCC1=CC=CC=C1)=O
Name
Quantity
50 L
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
1.2 kg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
5 kg
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The batch was filtered through Hyflo Supercel
WASH
Type
WASH
Details
the filter cake was washed with isopropanol (25 L)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to low volume
CUSTOM
Type
CUSTOM
Details
flushed with isopropyl acetate (50 L)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropyl acetate (30 L)
WASH
Type
WASH
Details
washed with 5% aqueous potassium phosphate (40 L)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C(C1=CC=C(C=C1)F)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.79 kg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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